4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester

説明

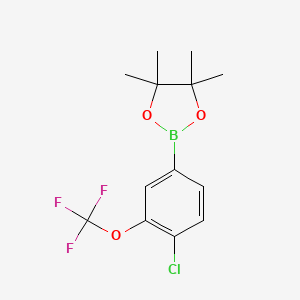

4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a chlorine atom at the 4-position and a trifluoromethoxy group (-OCF₃) at the 3-position of the phenyl ring. The pinacol ester moiety (a cyclic ester derived from pinacol) enhances solubility and stability compared to the parent boronic acid. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . Its electron-withdrawing substituents (Cl and -OCF₃) influence reactivity, making it suitable for targeted applications in oxidative stress-responsive drug delivery systems .

特性

IUPAC Name |

2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISLQVXIWYBENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Such as palladium acetate or palladium on carbon.

Bases: Typically potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Aromatics: From nucleophilic substitution reactions.

Chemistry:

Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of organic electronic materials and polymers.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.

Diagnostic Tools: Incorporated into molecular probes and imaging agents.

Industry:

Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides.

Fine Chemicals: Applied in the production of dyes, fragrances, and other specialty chemicals.

作用機序

The primary mechanism by which 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the transfer of the boron-bound aryl group to the palladium center, which then couples with the halide substrate.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester with analogous boronic esters:

*Calculated based on the bromo analog’s formula (C₁₃H₁₅BBrF₃O₃, MW 358.42 g/mol ) with Br replaced by Cl.

Key Observations:

- Substituent Effects: The chlorine and trifluoromethoxy groups in the target compound enhance electrophilicity at the boron center compared to amino or methyl-substituted analogs, making it more reactive in cross-coupling reactions .

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., -OCF₃, -CF₃) exhibit slower hydrolysis rates and greater stability in aqueous environments than those with electron-donating groups (e.g., -NH₂) .

Solubility and Solvent Compatibility

Pinacol esters generally exhibit superior solubility in polar solvents compared to parent boronic acids. Data from solubility studies (Figures 3–4 in ) reveal:

The target compound’s solubility profile aligns with pinacol esters, enabling versatile use in organic synthesis. However, its trifluoromethoxy group may reduce solubility in non-polar solvents compared to analogs like 4-trifluoromethylphenylboronic acid pinacol ester .

生物活性

4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique trifluoromethoxy group and chlorinated phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C13H15BClF3O3

- Molecular Weight : 322.52 g/mol

- Appearance : Pale yellow to white crystalline solid

- Solubility : Soluble in organic solvents

The presence of the trifluoromethoxy group can act as a bioisosteric replacement for carboxylic acid groups, which are commonly found in pharmaceuticals. This modification may enhance the compound's biological activity and pharmacokinetic properties.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which is crucial in various biological processes. This property makes them valuable in the development of enzyme inhibitors and other therapeutic agents.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity, which is essential for protein degradation in cancer cells. The specific activity of this compound against various cancer cell lines has not been extensively documented; however, similar compounds have shown promising results.

Table 1: Comparison of Biological Activities of Boronic Acid Derivatives

Synthetic Applications

The compound serves as a precursor for the synthesis of more complex organic molecules through Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The trifluoromethoxy group enhances solubility and reactivity, making this compound particularly valuable in synthetic organic chemistry.

Case Studies and Research Findings

- Antiparasitic Activity : A study focused on optimizing boronic acid derivatives for antiparasitic activity showed that modifications similar to those found in this compound can lead to improved efficacy against malaria parasites. The incorporation of polar functionalities was shown to enhance aqueous solubility while maintaining metabolic stability, a critical factor for drug development .

- Enzyme Inhibition Studies : Another research highlighted the potential of boronic acids as enzyme inhibitors. Compounds structurally related to 4-chloro-3-(trifluoromethoxy)phenylboronic acid were tested for their ability to inhibit serine proteases, demonstrating significant inhibitory effects that could be leveraged in therapeutic applications .

科学的研究の応用

4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic acid derivative with a trifluoromethoxy group and a chlorinated phenyl ring. It has a molecular formula of C13H15BClF3O3 and a molecular weight of approximately 322.52 g/mol. The compound is typically a crystalline solid, appearing pale yellow to white, and is soluble in organic solvents.

The pinacol ester moiety serves as a protecting group for boronic acids in organic synthesis, suggesting that this compound can be a precursor in synthesizing complex organic molecules containing the 4-chloro-3-(trifluoromethoxy)phenyl functional group. Boronic acids are important intermediates in Suzuki-Miyaura couplings, a carbon-carbon bond-forming reaction in organic chemistry. The trifluoromethoxy group can act as a bioisostere for a carboxylic acid group, a common functional group in many drugs, and the combination of chloro and trifluoromethoxy substituents can modulate a molecule's biological properties. Therefore, this compound is a potential building block for designing and synthesizing novel drug candidates.

The applications of this compound are diverse. It is a valuable building block in organic synthesis, particularly in pharmaceutical and agrochemical research. It is also used in Suzuki-Miyaura coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。